6-Ethyl-5-fluoropyrimidin-4(5H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Ethyl-5-fluoro-6-hydroxypyrimidine involves several steps:
Introduction of Ammonia Gas: Ammonia gas is introduced into alpha-fluoro-propionylmethyl acetate or alpha-fluoro-propionylethyl acetate dissolved in a solvent to obtain a propionyl-carbonyl enaminated product.
Cyclization: The enaminated product is cyclized with formamide under the action of alkali to obtain 5-fluoro-6-ethyl-4-hydroxypyrimidine.
Chlorination and Bromination: The hydroxy group on the 5-fluoro-6-ethyl-4-hydroxypyrimidine is chlorinated with phosphorus oxychloride, and the alpha position of the ethyl group of the pyrimidine ring is brominated with N-bromosuccinimide to obtain a brominated product.
Industrial Production Methods: The industrial production of 4-Ethyl-5-fluoro-6-hydroxypyrimidine follows similar synthetic routes but emphasizes the use of cheap and accessible reaction reagents, and mild and controllable reaction conditions to ensure scalability and cost-effectiveness .
Types of Reactions:
Oxidation: 4-Ethyl-5-fluoro-6-hydroxypyrimidine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines.
Scientific Research Applications
4-Ethyl-5-fluoro-6-hydroxypyrimidine is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing various bio-active compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-hydroxypyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets fungal enzymes, inhibiting their activity and thus preventing fungal growth.
Pathways Involved: It interferes with the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
- 5-Fluoro-6-methylpyrimidin-4-ol
- 4-Hydroxy-6-methylpyrimidine
- 5-Amino-4,6-dihydroxypyrimidine
Comparison: 4-Ethyl-5-fluoro-6-hydroxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it is particularly effective in the synthesis of triazole antifungal agents, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H7FN2O |
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Molecular Weight |
142.13 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3,5H,2H2,1H3 |
InChI Key |
LMOXMQBDOLIGDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=NC(=O)C1F |
Origin of Product |
United States |
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